Encelin
Description
Historical Context of Encelin Discovery and Initial Characterization
This compound was isolated from the Mexican plant species Montanoa speciosa, which is a member of the Asteraceae (formerly Compositae) family. researchgate.netcolab.wsredalyc.org Initial characterization studies aimed to identify the bioactive substances present in this plant, particularly in the context of traditional medicinal uses. redalyc.org this compound has also been isolated from other plant sources, such as Saussurea parviflora and Dolomiaea wardii. scientific.netresearchgate.netthieme-connect.com
Significance of Sesquiterpene Lactones in Natural Product Chemistry and Biological Research
Sesquiterpene lactones are a structurally diverse group of natural products that have garnered considerable attention in natural product chemistry and biological research due to their wide array of biological and pharmacological activities. rsc.orgresearchgate.netwisdomlib.orgresearchgate.net These activities include antimicrobial, cytotoxic, anti-inflammatory, antiviral, antibacterial, and antifungal properties. researchgate.net Compounds like artemisinin, parthenolide, and alantolactone (B1664491) are well-known examples of sesquiterpene lactones that have been extensively studied for their therapeutic potential. wisdomlib.orgresearchgate.netnih.gov Their significance lies in their potential as scaffolds for drug discovery and their roles in plant defense mechanisms. rsc.orgblm.gov A key structural feature contributing to their activity is often the presence of an α-methylene-γ-lactone moiety, which can interact with nucleophilic groups in biological molecules. researchgate.net
Overview of this compound's Distinctive Chemical Structure and Skeletal Class (Eudesmane-Type Sesquiterpene Lactone)
This compound has the chemical name (3aR, 4aR, 8aS, 9aR)-8a-methyl-3,5-dimethylidene-4,4a,9,9a-tetrahydro-3aH-benzo[f] Current time information in Austin, TX, US.benzofuran-2,6-dione and a molecular formula of C₁₅H₁₆O₃. google.com It is classified as an eudesmane-type sesquiterpene lactone. Current time information in Austin, TX, US.google.comresearchgate.net Eudesmane (B1671778) sesquiterpenoids are a bicyclic class of sesquiterpenes characterized by a specific arrangement of carbon atoms. researchgate.netconicet.gov.ar The structure of this compound, like other sesquiterpene lactones, often features a lactone ring (a cyclic ester) and can contain other functional groups and double bonds that contribute to its reactivity and biological properties. researchgate.net Spectroscopic data, such as ¹H NMR and ¹³C NMR, are crucial in confirming the eudesmane skeleton and the specific arrangement of atoms in this compound. google.comconicet.gov.ar
Based on available information, some structural characteristics of this compound can be summarized:
| Feature | Description | Source |
| Chemical Name | (3aR, 4aR, 8aS, 9aR)-8a-methyl-3,5-dimethylidene-4,4a,9,9a-tetrahydro-3aH-benzo[f] Current time information in Austin, TX, US.benzofuran-2,6-dione | google.com |
| Molecular Formula | C₁₅H₁₆O₃ | google.com |
| Skeletal Class | Eudesmane-type sesquiterpene lactone | Current time information in Austin, TX, US.google.com |
| Molecular Weight (M⁺) | 244 [M⁺] (EI-MS) | google.com |
| Protonated Ion [M+H]⁺ | 245.1171 (UHPLC-QQQ/MS) | tandfonline.com |
| Appearance | Colourless needle (ethyl acetate), white powder (after preparative HPLC) | google.com |
| Melting Point | 195–196 ℃ | google.com |
Current Research Landscape and Unaddressed Questions Pertaining to this compound
Current academic research on this compound continues to explore its biological activities and potential applications. Studies have investigated its effects on fungal cells, demonstrating a determining action on the growth and morphogenetic process of Mucor rouxii. researchgate.netcolab.wsnih.gov this compound has also shown antitumour activity against certain cancer cell lines, including hepatocytes L02, hepatoma cell SMMC-772, and ovarian neoplasm cell HO-8910. tandfonline.com Furthermore, it has been identified as one of the anticancer agents present in the bark extract of Pterospermum species. tandfonline.com Research also suggests potential antidiabetic properties, with this compound being mentioned as widely used as an antidiabetic drug, although the specific research supporting this widespread use is not detailed in the provided context. tandfonline.com Its presence in plants like Acton's brittlebush (Encelia actoni) suggests potential roles in plant defense, as it has shown negative effects on the growth and survival of armyworm moth larvae. blm.gov
Despite these findings, several questions regarding this compound remain unaddressed in the provided search results. The detailed mechanisms of its various observed biological activities, particularly its antitumour and potential antidiabetic effects, require further in-depth investigation. While its antifungal activity against Mucor rouxii has been noted, its efficacy against a broader spectrum of fungal pathogens and the underlying mechanisms warrant further study. The extent of its distribution in various plant species and the factors influencing its production are also areas for further research. Furthermore, structure-activity relationship studies specifically focused on this compound and its derivatives could provide valuable insights for the development of new compounds with enhanced or targeted biological activities.
Structure
2D Structure
3D Structure
Properties
CAS No. |
15569-50-3 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
8a-methyl-3,5-dimethylidene-4,4a,9,9a-tetrahydro-3aH-benzo[f][1]benzofuran-2,6-dione |
InChI |
InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10-11,13H,1-2,6-7H2,3H3 |
InChI Key |
LXMUZMFQJGRVFW-UHFFFAOYSA-N |
SMILES |
CC12CC3C(CC1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |
Isomeric SMILES |
C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |
Canonical SMILES |
CC12CC3C(CC1C(=C)C(=O)C=C2)C(=C)C(=O)O3 |
melting_point |
195 - 196 °C |
Other CAS No. |
15569-50-3 |
physical_description |
Solid |
Synonyms |
encelin |
Origin of Product |
United States |
Elucidation of Natural Occurrence and Extraction Methodologies for Encelin
Botanical Sources and Geographic Distribution of Encelin-Producing Organisms
This compound has been isolated from several plant species, contributing to the phytochemical profiles of these organisms. Its occurrence is notably documented in certain members of the Asteraceae family.
This compound from Montanoa speciosa (Compositae)
This compound is a known eudesmanolide isolated from the Mexican species Montanoa speciosa, which belongs to the Compositae (Asteraceae) family. colab.wsresearchgate.netnih.gov Montanoa speciosa is a perennial shrub found in Mexico. redalyc.org Aerial parts of Montanoa speciosa have been shown to contain this compound along with other eudesmanolides. researchgate.netresearchgate.net The genus Montanoa is widely distributed in Mexico and also found in Central America. redalyc.org Many Mexican species of this genus are located in states including Guanajuato, Guerrero, Hidalgo, Estado de México, Michoacán, Morelos, Nayarit, Nuevo León, Oaxaca, Puebla, Querétaro, San Luis Potosí, Tamaulipas, Tlaxcala, and Veracruz. redalyc.org
This compound from Encelia farinosa (Brittlebush)
This compound has also been isolated from Encelia farinosa, commonly known as brittlebush or incienso. researchgate.netessencejournal.com Encelia farinosa is a common desert shrub native to the southwestern United States and northern Mexico. wikipedia.orgusda.gov Its geographic distribution includes California, Arizona, Utah, and Nevada in the U.S., and Baja California, Baja California Sur, Sonora, Sinaloa, and Hidalgo in Mexico. wikipedia.orgusda.gov It is frequently found in arid and semi-arid climates on dry, gravelly slopes, hillsides, upper bajadas, and open, sandy washes up to 1,000 meters above sea level. wikipedia.orgusda.govcalscape.org Encelia farinosa is one of the most prevalent shrub species in the Sonoran Desert. usda.gov In Encelia farinosa, farinosin (B1196778) is the principal lactonic constituent of the leaves, while this compound has been identified in the green stems. researchgate.netessencejournal.com As the plant becomes senescent, these compounds tend to disappear. researchgate.net
This compound from Pinda concanensis
This compound has been detected in the essential oil extracted from the seeds of Pinda concanensis. researchgate.netglobalresearchonline.net Pinda concanensis is a monotypic, rare annual herb endemic to the Northern Western Ghats of Maharashtra, India, and belongs to the Apiaceae family. globalresearchonline.netresearchgate.net It grows up to 1-2 feet in height and has tuberous roots. globalresearchonline.net
Optimized Extraction and Purification Protocols for this compound
The isolation of this compound from plant matrices typically involves extraction followed by purification steps to obtain the compound in a relatively pure form for research and analysis.
Solvent-Based Extraction Techniques
Solvent-based extraction is a common initial step for isolating compounds like this compound from plant materials. Different solvents can be used depending on the polarity of the target compound and the plant matrix. For Encelia farinosa, chloroform (B151607) extraction of brittlebush has revealed this compound in the green stems. essencejournal.comresearchgate.net Ethanol (B145695) extracts of brittlebush have also yielded various compounds. essencejournal.com In general, conventional solid-liquid extraction (CSLE), also known as leaching, is widely applied to recover components from plants by dissolving them in a suitable solvent. mdpi.com The choice of solvent or a mixture of organic solvents and water is recognized as advantageous for extracting various plant compounds, with methanol (B129727) and methanol-water mixtures often yielding high extraction efficiency for polyphenolic compounds. mdpi.com Soxhlet extraction is another solvent-based technique that has been used in the isolation of compounds from plant roots. colab.ws Experimental plants are often extracted with various organic solvents according to their polarity index. researchgate.net For instance, a dried herb can be soaked in 95% ethanol for extraction. google.com After concentrating the ethanol extract under reduced pressure, it can be successively extracted with solvents like petroleum ether, ethyl acetate, and n-butyl alcohol to obtain different fractions. google.com
Chromatographic Separation and Isolation Strategies (e.g., Column Chromatography)
Following initial extraction, chromatographic techniques are crucial for the separation and isolation of this compound from the complex mixture of compounds present in plant extracts. Column chromatography is a widely used method for this purpose. colab.wsessencejournal.com This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. americanpharmaceuticalreview.com In protein purification, for example, column chromatography is a common method, separating proteins based on properties like size, shape, charge, and binding capacity. americanpharmaceuticalreview.com Ion exchange chromatography, a type of column chromatography, separates molecules based on their net surface charge. americanpharmaceuticalreview.combio-rad.comgoogle.com While the specific details for purifying this compound via column chromatography from each source may vary, the general principle involves loading the extract onto a column packed with a stationary phase and eluting the compounds using a mobile phase, allowing for the collection of fractions enriched in this compound. bio-rad.comyoutube.com Liquid chromatography-mass spectrometry (LC-MS) analysis has been used to identify compounds, including this compound, in plant extracts. globalresearchonline.net
Advanced Purification Methods
Following initial extraction, advanced purification techniques are crucial to isolate this compound from complex plant extracts and achieve high purity. Chromatographic methods are widely utilized for this purpose. Column chromatography is frequently employed as a purification step after initial extraction colab.ws. More advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and fast protein liquid chromatography (FPLC), offer high resolution and are effective for enhancing the purity of compounds through multi-step purification strategies numberanalytics.com. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation of target molecules from impurities.
Reverse-phase cartridge purification has also been mentioned in the context of purifying this compound uj.ac.za. This method utilizes a stationary phase that is less polar than the mobile phase, facilitating the separation of compounds based on their hydrophobic properties.
Investigating the Biosynthetic Pathways of Encelin
Enzymology of Isoprenoid Biosynthesis Leading to Sesquiterpenes
The biosynthesis of isoprenoids, the precursors to sesquiterpenes, proceeds through two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. In plants, the MVA pathway, localized in the cytosol, is the primary source of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) for sesquiterpene biosynthesis lipidmaps.orgwikipedia.org. These five-carbon (C5) isoprene (B109036) units are the fundamental building blocks.
The enzyme isopentenyl diphosphate isomerase (IDI) catalyzes the interconversion between IPP and its isomer, DMAPP wikipedia.orgwikidata.orgwikipedia.org. The subsequent condensation of one molecule of DMAPP with two molecules of IPP is catalyzed by farnesyl diphosphate synthase (FPPS), yielding the fifteen-carbon precursor, FPP lipidmaps.orgwikidata.orgnih.gov.
Sesquiterpene synthases (also known as sesquiterpene cyclases) are a diverse group of enzymes that catalyze the cyclization of FPP to generate the vast array of sesquiterpene skeletons observed in nature guidetoimmunopharmacology.orglipidmaps.orgthegoodscentscompany.com. This cyclization process typically involves ionization of the diphosphate group, followed by a series of carbocationic rearrangements and cyclizations, ultimately terminated by proton abstraction or nucleophilic capture, often by water guidetoimmunopharmacology.orgwikidata.org.
Proposed Biosynthetic Routes to the Eudesmane (B1671778) Skeleton of Encelin
This compound possesses an eudesmane skeleton, a bicyclic sesquiterpene structure. The biosynthesis of eudesmane sesquiterpenes from FPP is understood to involve specific cyclization and rearrangement steps catalyzed by dedicated sesquiterpene synthases guidetoimmunopharmacology.orgwikidata.orgontosight.ai.
A common intermediate in the formation of many eudesmanes is a germacrane (B1241064) cation, often derived from the initial cyclization of FPP to germacrene intermediates, such as germacrene A or germacrene B guidetoimmunopharmacology.orgwikipedia.orgontosight.ainih.govlipidmaps.orgnih.gov. These ten-membered ring intermediates can then undergo a second cyclization step. For the eudesmane skeleton, this typically involves reprotonation of a double bond in the germacrane intermediate, triggering a transannular cyclization to form the bicyclic system guidetoimmunopharmacology.orgwikipedia.orgontosight.ainih.gov.
The specific sesquiterpene synthase involved dictates the precise cyclization and rearrangement cascade, leading to different eudesmane stereoisomers and oxygenation patterns wikidata.orgnih.gov. While the general pathway to the eudesmane skeleton is established, the exact enzymatic steps and intermediates specifically leading to this compound, including the formation of its lactone ring and other functional groups, require further detailed investigation. The relationship between this compound and farinosin (B1196778), where this compound is described as dehydrofarinosin, suggests a potential late-stage biosynthetic step involving dehydration nih.gov.
Genetic and Molecular Determinants of this compound Biosynthesis in Plants
The biosynthesis of sesquiterpenes in plants is controlled by the expression of genes encoding the relevant enzymes, particularly FPPS and the various sesquiterpene synthases nih.govlipidmaps.org. These enzymes are often encoded by gene families, and the specific sesquiterpenes produced by a plant can depend on which members of these families are expressed in particular tissues or under certain conditions wikidata.orglipidmaps.org.
Transcriptional regulation plays a crucial role in controlling the levels of these biosynthetic enzymes and, consequently, the production of sesquiterpenes. Transcription factors can activate or repress the expression of genes in the sesquiterpene biosynthesis pathway nih.govuni.luuni.lu. Environmental factors, such as wounding or elicitor treatment, can also induce the expression of sesquiterpene synthase genes, leading to increased sesquiterpene production lipidmaps.org.
While studies have identified genes involved in general sesquiterpene biosynthesis in various plant species wikidata.orgnih.govlipidmaps.org, the specific genes and regulatory elements responsible for the biosynthesis of this compound in Encelia or Montanoa species have not been extensively characterized in the provided search results. Further molecular studies, such as transcriptome analysis and gene functional characterization in this compound-producing plants, would be necessary to identify the specific genetic determinants.
In Vivo and In Vitro Studies on this compound Biosynthesis
Investigating biosynthetic pathways often involves a combination of in vivo and in vitro approaches. In vivo studies can involve feeding experiments with isotopically labeled precursors to plants or cell cultures to trace the incorporation of these precursors into the target compound thegoodscentscompany.comnih.gov. This can help elucidate the sequence of intermediates in the pathway.
In vitro studies typically involve the isolation and characterization of the enzymes suspected to be involved in the biosynthesis wikidata.orgthegoodscentscompany.comnih.gov. By incubating the purified enzyme with its substrate (e.g., FPP for a sesquiterpene synthase) and analyzing the reaction products, the enzymatic activity and specificity can be determined. Heterologous expression of candidate genes in systems like Escherichia coli or Saccharomyces cerevisiae allows for the production and characterization of recombinant enzymes and the reconstitution of biosynthetic pathways wikidata.orgnih.govnih.govchem960.com.
Advanced Spectroscopic and Analytical Characterization Methodologies for Encelin
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of organic molecules. uobasrah.edu.iq For Encelin, ¹H and ¹³C NMR experiments, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, are indispensable for assigning the chemical shifts of all protons and carbons and establishing their connectivity.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its electronic environment, and the coupling constants (J) between adjacent protons provide information about their dihedral angles, which is crucial for stereochemical assignments. Based on the known structure of this compound, the expected ¹H NMR signals can be predicted.
Expected ¹H NMR Data for this compound
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.
Expected ¹³C NMR Data for this compound
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., HRMS, GC-MS, LC-MS)
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and molecular formula of a compound. mdpi.com High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental composition. ebi.ac.uk
For this compound, with a molecular formula of C₁₅H₁₆O₃, the expected monoisotopic mass is 244.1099 Da. ebi.ac.uknih.gov HRMS analysis would confirm this exact mass, thereby validating the molecular formula.
Tandem MS (MS/MS) experiments, often coupled with chromatographic separation (LC-MS or GC-MS), provide structural information through controlled fragmentation of the molecular ion. The fragmentation pattern is characteristic of the molecule's structure.
Predicted Mass Spectrometry Data for this compound
Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy for Functional Group Analysis and Chiral Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. rsc.org The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
Vibrational Circular Dichroism (VCD) is an advanced technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com For a molecule with multiple stereocenters like this compound, VCD is exceptionally powerful for determining the absolute configuration. rsc.org By comparing the experimental VCD spectrum with spectra predicted by density functional theory (DFT) calculations for different possible stereoisomers, the true absolute configuration can be unambiguously assigned. nih.gov
Expected Vibrational Spectroscopy Data for this compound
Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC)
Chromatographic techniques are essential for separating this compound from complex mixtures (e.g., plant extracts) and for assessing its purity. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis and purification of natural products like sesquiterpene lactones. A reversed-phase HPLC method, likely using a C18 column with a gradient elution of water and a polar organic solvent like acetonitrile or methanol (B129727), would be suitable for this compound. The purity is determined by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram, typically monitored by a UV detector. mdpi.com
Gas Chromatography (GC): GC can also be used for purity assessment, particularly when coupled with a mass spectrometer (GC-MS). However, due to the polarity and potential thermal instability of this compound, derivatization might be required to increase its volatility and prevent degradation in the hot injector port and column.
Typical Chromatographic Conditions for this compound Analysis
X-ray Crystallography for Definitive Stereochemical Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. wikipedia.org This technique involves irradiating a single, well-ordered crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The analysis provides a precise electron density map, from which the exact positions of all atoms in the crystal lattice can be determined.
If a suitable single crystal of this compound can be grown, X-ray crystallography would provide an unambiguous determination of its complete molecular structure, including the relative and absolute stereochemistry of all its chiral centers. memtein.com This would definitively confirm the connectivity and configuration established by other spectroscopic methods like NMR and VCD. To date, a published crystal structure for this compound has not been reported in major databases.
Structure Activity Relationship Sar Studies of Encelin and Its Analogues
Identification of Key Pharmacophoric Features within the Encelin Scaffold
The pharmacophore of a molecule represents the essential steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target, triggering or blocking its biological response. biorxiv.org In the context of sesquiterpene lactones like this compound, certain structural elements are frequently implicated as key pharmacophoric features. The presence of an α,β-unsaturated γ-lactone moiety is often highlighted as a vital pharmacophore responsible for the biological activity of many sesquiterpene lactones. researchgate.net This moiety can act as a Michael acceptor, allowing it to interact with biological molecules, such as proteins, through alkylation. researchgate.net
For this compound specifically, the molecule possesses a cross-conjugated enone function in addition to the α,β-unsaturated γ-lactone group. researchgate.net Literature suggests that this combination of functionalities is crucial for the biological activity observed in sesquiterpene lactones, including this compound's action on fungal cells. researchgate.net Other structural units within the this compound scaffold, such as the epoxide, exocyclic methylene, and the eudesmane (B1671778) skeleton, along with stereochemical and conformational constraints, may also influence its activity. researchgate.net
Impact of Functional Group Modifications on Biological Potency
Modifications to the functional groups present in the this compound scaffold can significantly alter its biological potency and specificity. The α-methylene-γ-lactone moiety is considered a key functional group for the antifeedant activity of sesquiterpene lactones like this compound against insects such as Spodoptera litura. nih.gov Studies involving this compound incorporated into artificial diets have shown that it reduces larval weight gain and diet consumption, indicating an antifeedant effect. nih.gov
Research on this compound derivatives has explored the impact of modifying specific groups. For instance, the reduction of this compound to 3-hydroxythis compound via the Meerwein-Ponndorf-Verley reaction has been investigated to understand the role of the enone function in its antifungal activity. researchgate.net While specific detailed data on a wide range of functional group modifications of this compound are not extensively available in the immediate search results, general principles from SAR studies on other sesquiterpene lactones can provide context. For many terpenoid lactones, the presence of an α-methylene group conjugated with the lactone carbonyl is essential for certain biological activities, such as plant growth regulation. pharmacophorejournal.com The introduction of a hydroxyl group may not affect some activities, while an ether bridge can significantly increase others. pharmacophorejournal.com Studies on other compound classes also demonstrate that the insertion or modification of functional groups can dramatically change biological activity, such as antibacterial effects or enzyme inhibition. nih.govnih.govresearchgate.net
Stereochemical Influences on this compound's Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in its interaction with biological targets and thus its bioactivity. For this compound, which has multiple chiral centers, the specific configuration of these centers is likely important for its biological effects. This compound has a defined relative stereochemistry at various positions within its eudesmane skeleton. conicet.gov.ar The relative stereochemistry at C-3, C-4, and C-10 has been established through spectroscopic methods like NOESY correlations. conicet.gov.ar The relative stereochemistry of C-4 and C-5 is also consistent with literature data for related compounds. conicet.gov.ar
While direct studies specifically detailing the impact of altering the stereochemistry of this compound were not prominently found, SAR studies on other bioactive compounds highlight the significance of stereochemical configuration. For example, in cyclic pentapeptide endothelin A receptor antagonists, the specific chirality sequence was found to be critical for inhibitory activity, with conversion of D-isomers to L-isomers abolishing this property. nih.gov Similarly, the stereochemistry has been reported as a very specific factor contributing towards the biological activity of terpenoid lactones. pharmacophorejournal.com The absolute configuration of related eudesmanolides has been determined using techniques like vibrational circular dichroism, emphasizing the importance of knowing the precise 3D structure. colab.ws
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop predictive models that correlate structural properties or molecular descriptors of a set of compounds with their biological activities. nih.govnih.gov These models can be used to predict the activity of new, untested compounds and to gain further insight into the structural requirements for activity. biorxiv.org
While specific published QSAR models focused exclusively on this compound derivatives were not extensively detailed in the search results, QSAR methodologies are broadly applicable to sesquiterpene lactones and other bioactive compound series. QSAR studies typically involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of compounds with known biological activity and then building a mathematical model that relates these descriptors to the activity. biorxiv.org Techniques like Multiple Linear Regression (MLR) and Comparative Molecular Field Analysis (CoMFA) are commonly used in QSAR modeling. biorxiv.org
Given that this compound's biological activities are linked to specific pharmacophoric features and functional groups, QSAR modeling could be a valuable tool for designing and predicting the activity of novel this compound analogues. By correlating structural variations with observed biological potencies (e.g., antifeedant or antifungal activity), QSAR models could help identify which molecular properties are most critical for activity and guide the synthesis of more potent or selective derivatives. Studies on other compound classes, such as anticonvulsant agents or enzyme inhibitors, demonstrate the utility of QSAR in predicting activity and informing molecular design. nih.govbiorxiv.org
Preclinical Biological Activities of Encelin in in Vitro and in Vivo Models
Antifungal Activity and Mechanisms in Fungal Pathogens
Encelin has demonstrated antifungal activity against a range of fungal pathogens in in vitro studies.
Efficacy against Mucor rouxii and Impact on Morphogenetic Processes
This compound has been assayed for biocidal activity on fungal cells of Mucor rouxii. Research indicates that this compound exerts a determining action on the growth and morphogenetic process of Mucor rouxii fungal cells. colab.wsnih.govresearchgate.net
Inhibition of Growth in Alternaria brassicae and Penicillium italicum
This compound has been screened for its antifungal potential against Alternaria brassicae and Penicillium italicum using the spore germination inhibition technique. Studies have shown that this compound exhibits fairly good fungitoxicity against these fungi, with ED50 values reported to be less than 500 μg mL−1. colab.wspharmacophorejournal.com
Fungitoxicity against Rhizoctonia solani
The fungitoxicity of this compound against Rhizoctonia solani has also been investigated using the poisoned food technique. This compound demonstrated fairly good fungitoxicity against R. solani, with an ED50 value below 500 μg mL−1. colab.wspharmacophorejournal.com
Based on the available information, a summary of this compound's antifungal efficacy against specific fungal pathogens is presented in the table below:
| Fungal Pathogen | Activity Demonstrated | Method Used | Key Finding (if available) |
| Mucor rouxii | Inhibition of growth and morphogenesis | Biocidal activity assay | Determining action on growth and morphogenesis. colab.wsnih.govresearchgate.net |
| Alternaria brassicae | Growth inhibition, Fungitoxicity | Spore germination inhibition technique, Poisoned food technique | ED50 < 500 μg mL−1. colab.wspharmacophorejournal.com |
| Penicillium italicum | Growth inhibition, Fungitoxicity | Spore germination inhibition technique, Poisoned food technique | ED50 < 500 μg mL−1. colab.wspharmacophorejournal.com |
| Rhizoctonia solani | Fungitoxicity | Poisoned food technique | ED50 < 500 μg mL−1. colab.wspharmacophorejournal.com |
Investigation of Cellular Targets and Signaling Pathways in Fungi
While the antifungal activity of this compound against specific fungi has been reported, detailed research specifically on the cellular targets and signaling pathways modulated by this compound in fungal cells is not extensively available in the provided search results. General information on fungal cellular targets and signaling pathways involved in antifungal responses exists, such as those related to cell wall integrity (CWI) pathways, C-type lectin receptors (CLRs), and associated signaling molecules like SYK, CARD9, and NFAT. nih.govnih.gov However, the direct interaction of this compound with these specific pathways or targets in the context of its antifungal action requires further investigation based on the provided information.
Antitrypanosomal Activity
This compound has also shown potential in the context of antitrypanosomal activity.
Efficacy against Trypanosoma cruzi and Other Trypanosomatids
Research has explored the activity of various compounds, including those structurally related to sesquiterpene lactones, against Trypanosoma cruzi, the causative agent of Chagas disease. ms-editions.clmdpi.comjuniperpublishers.com While the search results mention antitrypanosomal secondary metabolites from medicinal plants and studies on compounds targeting T. cruzi's ergosterol (B1671047) biosynthesis pathway, direct detailed information specifically on the efficacy of this compound against Trypanosoma cruzi or other trypanosomatids is limited in the provided snippets. Some studies on related compounds or extracts from plants containing sesquiterpene lactones have indicated antitrypanosomal activity, suggesting a potential area for further research regarding this compound itself. colab.wsnih.gov
Molecular Interactions Underlying Antitrypanosomal Effects
While the provided search results mention antitrypanosomal activity in the context of other compounds like alantolactone (B1664491) researchgate.net, and discuss the antitrypanosomal activity of triterpenoids and sterols from Strychnos spinosa colab.ws, specific details regarding the molecular interactions underlying this compound's potential antitrypanosomal effects are not explicitly detailed in the search snippets. One source mentions alantolactone having antitrypanosomal activity researchgate.net. Another source discusses the antitrypanosomal activity of triterpenoids and sterols, suggesting that oxygenated functions at C-28 or an oxygenated side chain at C-17 might be important for this activity in those compound classes colab.ws. However, direct information on how this compound interacts at a molecular level with Trypanosoma species is not present in the retrieved data.
Antimycobacterial Activity
This compound has shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Studies have evaluated the effectiveness of this compound in inhibiting the growth of M. tuberculosis. In a radiorespirometric bioassay, this compound isolated from Montanoa speciosa demonstrated a minimum inhibitory concentration (MIC) of 16 μg/ml against M. tuberculosis nih.govthieme-connect.comcapes.gov.brresearchgate.net. This places its activity within the range of other tested eudesmanolides, with some compounds like 5α-epoxyalantolactone showing slightly lower MICs (8 μg/ml) and others like alantolactone having higher MICs (32 μg/ml) nih.govthieme-connect.comcapes.gov.br.
Here is a summary of the antimycobacterial activity of this compound and related compounds against M. tuberculosis:
| Compound | Source | MIC (μg/ml) |
| This compound | Montanoa speciosa | 16 |
| 5α-Epoxyalantolactone | 8 | |
| Alantolactone | Inula helenium | 32 |
| Isoalantolactone | Inula helenium | 32 |
| Alloalantolactone | Rudbeckia subtomentosa | 32 |
While the antimycobacterial activity of this compound has been reported, detailed mechanisms by which it inhibits M. tuberculosis growth are not extensively described in the provided search results. Some research on other terpenoids suggests potential mechanisms involving the disruption of the bacterial cell wall, which is rich in lipids researchgate.net. However, this is a general observation for terpenoids and not specifically elucidated for this compound in the retrieved snippets.
Anti-leukemia Activity in Human Cancer Cell Lines
This compound has also demonstrated antiproliferative effects against various human leukemia cell lines in in vitro settings.
This compound has shown significant inhibitory effects on the proliferation of acute myeloid leukemia cell lines, including HL-60 and NB4. Experimental results indicate that this compound inhibits the proliferation of these cell lines in a dose-dependent manner google.com. The half-maximal inhibitory concentration (IC50) values for this compound against HL-60 and NB4 cells after 72 hours of exposure were reported as 0.10 mg/L and 0.20 mg/L, respectively google.com.
Beyond acute myeloid leukemia, this compound has also exhibited antiproliferative activity against chronic myelogenous leukemia (K-562) and lymphocytic leukemia (MOLT-4) cell lines. Similar to its effects on AML cells, this compound demonstrated dose-dependent inhibition of proliferation in these cell lines google.com. The IC50 values after 72 hours were 0.35 mg/L for K-562 cells and 0.17 mg/L for MOLT-4 cells google.com.
The antiproliferative effects of this compound on various human leukemia cell lines are summarized below:
| Cell Line Type | Cell Line | IC50 (mg/L) at 72h |
| Acute Myeloid Leukemia | HL-60 | 0.10 |
| Acute Myeloid Leukemia | NB4 | 0.20 |
| Chronic Myelogenous Leukemia | K-562 | 0.35 |
| Lymphocytic Leukemia | MOLT-4 | 0.17 |
These findings suggest that this compound possesses broad-spectrum anti-leukemia activity across different types of human leukemia cell lines in vitro.
Dose-Dependent Responses in Leukemia Cell Models
Research into the biological activities of sesquiterpene lactones, the class of compounds to which this compound belongs, has included evaluations of their effects on leukemia cell lines. Studies on various sesquiterpene lactones have demonstrated dose-dependent cytotoxic effects on leukemia cells. For instance, taraxinic acid, another sesquiterpene lactone, has shown cytotoxicity towards human acute promyelocytic leukemia cells (HL-60) in vitro. researchgate.net While specific detailed dose-response data for this compound on leukemia cell models is not extensively reported in the immediately available literature, the activity observed with related sesquiterpene lactones suggests a potential for similar dose-dependent effects. The evaluation of drug responsiveness in leukemia cells in vitro often involves determining the concentration of a compound that causes a specific percentage of cell death, such as the IC50 value, and these responses can be dose-dependent. nih.gov
Inductive Effects on Cellular Differentiation
Sesquiterpene lactones have garnered attention for their ability to influence cellular differentiation. researchgate.netnih.gov This class of compounds has been investigated for inducing differentiation in various cell types, including cancer cells, as a potential therapeutic approach. researchgate.netnih.gov While direct studies specifically detailing this compound's inductive effects on B16 2F2 melanoma differentiation are not prominently featured in the provided search results, related compounds and the broader class of sesquiterpene lactones have shown activity in melanoma cell models. For example, pentacyclic triterpenes and other sesquiterpene lactones have been examined for their effects on B16 2F2 melanoma cell differentiation and growth. colab.ws Some sesquiterpene lactones derived from Saussurea lappa have also been reported to induce differentiation. semanticscholar.org this compound itself, isolated from Saussurea, has been noted for its potential to promote cell differentiation. thieme-connect.com The mechanism by which sesquiterpene lactones influence differentiation can involve various signaling pathways. researchgate.netnih.gov
Other Reported Biological Activities
Beyond potential effects on leukemia cells and cellular differentiation, this compound has demonstrated other biological activities. Notably, this compound has been assayed for its biocidal activity. colab.wsthieme-connect.comthieme-connect.comresearchgate.net Studies have shown that this compound exhibits a determining action on the growth and morphogenetic process of fungal cells, specifically Mucor rouxii. colab.wsthieme-connect.comthieme-connect.comresearchgate.net Assays conducted on solid media have shown dose-dependent halos of inhibition, indicating its effectiveness against fungal growth. researchgate.net Activity was also observed in liquid cultures. researchgate.net The biocidal properties of sesquiterpene lactones, including antifungal and antibacterial activities, are well-documented for the class as a whole. researchgate.netscribd.com
Molecular Mechanisms and Cellular Targets of Encelin S Biological Actions
Investigation of Direct Molecular Interactions and Binding Affinities
Research into the direct molecular interactions and binding affinities of Encelin has primarily focused on its antifungal activity. This compound has shown a determining action on the growth and morphogenetic process of fungal cells. colab.wsnih.gov The general mechanism proposed for sesquiterpene lactones involves the alkylation of thiol groups in cellular proteins via the α-methylene-γ-lactone group. encyclopedia.pubmdpi.commdpi.comnih.gov This non-specific interaction can affect the function of numerous proteins. While this general mechanism is understood for the class of compounds, specific quantitative data on this compound's binding affinities to particular protein targets were not found in the provided search results. Studies on other compounds, such as terpenes, have utilized molecular docking and simulation to identify potential binding interactions and affinities with target proteins. researchgate.netnih.gov However, such detailed analyses specifically for this compound were not evident.
Elucidation of Specific Receptor-Ligand Binding (if applicable)
Based on the available search results, there is no explicit information detailing specific receptor-ligand binding interactions for this compound. While some sesquiterpene lactones can interact with biological molecules, the concept of specific high-affinity receptor binding, as seen with peptide hormones and their receptors or neurotransmitters, was not described for this compound. nih.govsci-hub.seresearchgate.netfrontiersin.org The mechanism of action for sesquiterpene lactones like this compound appears to be more related to the general modification of proteins through chemical reactions rather than binding to specific receptor proteins.
Effects on Gene Expression and Protein Regulation
Sesquiterpene lactones, through their interaction with proteins, can indirectly influence gene expression and protein regulation. The alkylation of transcription factors or other proteins involved in the gene regulatory machinery can alter their activity, thereby affecting the transcription of genes and the subsequent levels of proteins. encyclopedia.pubmdpi.commdpi.comnih.gov Research on gene expression regulation highlights the complex interplay of transcription factors, regulatory elements like enhancers, and epigenetic modifications in controlling protein production. mdpi.comresearchgate.netresearchgate.net Some Inula sesquiterpene lactones, for example, have been shown to affect the expression of pro-apoptotic and anti-apoptotic genes. nih.gov However, specific studies detailing the direct effects of this compound on the expression levels of particular genes or the regulation of specific proteins were not found in the provided search results.
Interaction with Key Enzymes and Biological Macromolecules (e.g., Topoisomerase)
The potential for sesquiterpene lactones to interact with enzymes and biological macromolecules is a significant aspect of their mechanism of action, primarily through the alkylation of thiol groups. encyclopedia.pubmdpi.commdpi.comnih.gov Topoisomerases are essential enzymes involved in DNA replication, transcription, and chromosome structure by managing DNA supercoiling. Inhibition of topoisomerase activity can lead to DNA damage and is a target for some therapeutic agents. While the search results mention studies investigating the effects of Soybean Isoflavone (SI), another compound, on topoisomerase I and II activity, and cite a paper on this compound's antifungal activity in the same context, there is no direct evidence presented in these snippets demonstrating that this compound itself interacts with or inhibits topoisomerase. colab.wsresearchgate.netnih.gov General reviews on sesquiterpene lactones discuss their potential to inhibit enzymes through Michael addition, but a specific interaction between this compound (PubChem CID 72540) and topoisomerase was not explicitly detailed.
Impact on Cellular Bioenergetics and Metabolic Fluxes
The broad reactivity of sesquiterpene lactones with thiol-containing proteins suggests a potential to impact cellular bioenergetics and metabolic fluxes, as many enzymes involved in metabolic pathways contain reactive thiol groups. encyclopedia.pubmdpi.commdpi.comnih.gov Cellular bioenergetics, encompassing processes like glycolysis, the TCA cycle, and oxidative phosphorylation, is critical for maintaining cellular function. mdpi.commdpi.comnih.gov Metabolic flux analysis is used to quantify the rates of reactions within a metabolic network. Some sesquiterpene lactones have been reported to uncouple oxidative phosphorylation. However, specific research detailing the direct impact of this compound on cellular bioenergetics or quantitative data on how this compound affects specific metabolic fluxes were not found in the provided search results. Studies on metabolic fluxes often focus on the effects of genetic modifications or other therapeutic agents.
Synthetic Strategies and Design of Encelin Analogues
Total Synthesis Approaches to Encelin
While the provided search results mention the total synthesis of other natural products like monocyclic pyrimidinium betaines, embelin (B1684587), rapanone, and irisoquin (B18295) A, D, F researchgate.netpurdue.edursc.org, specific detailed total synthesis approaches for this compound itself are not extensively described within these results. However, the general principles of total synthesis, involving the construction of complex molecules from simpler precursors through a series of chemical reactions, would be applicable. The challenge in the total synthesis of sesquiterpene lactones like this compound often lies in the stereochemical control and the formation of the characteristic ring systems and functional groups, such as the α,β-unsaturated γ-lactone and the enone moiety researchgate.netresearchgate.net.
Semisynthesis and Derivatization from Natural Precursors
Semisynthesis involves using a naturally occurring compound as a starting material to synthesize derivatives or analogues. This approach can be more efficient than total synthesis for complex natural products. For this compound, which is isolated from Montanoa speciosa, semisynthesis and derivatization from this natural precursor or related sesquiterpenes is a relevant strategy.
One example of derivatization mentioned is the use of this compound as a substrate to obtain 3-hydroxythis compound via the Meerwein-Ponndorf-Verley reaction researchgate.netresearchgate.net. This indicates that chemical modifications of the natural this compound scaffold are feasible. The α,β-unsaturated γ-lactone moiety is highlighted as being responsible for the biological activity of sesquiterpene lactones, suggesting that modifications around this functional group or the cross-conjugated enone could lead to analogues with altered activity researchgate.netresearchgate.net.
Semisynthetic approaches can sometimes face limitations in yield when synthetic precursors compete with natural biosynthetic pathways scribd.com. Strategies to overcome this include inhibiting the synthesis of the natural precursor or mutating key genes in the biosynthetic pathway scribd.com.
Rational Design of this compound Analogues for Enhanced Potency or Selectivity
Rational design involves using structural and biological information to guide the synthesis of new compounds with desired properties, such as enhanced potency or selectivity nih.govfrontiersin.orgnih.govresearchgate.netbiorxiv.org. For this compound, this would involve understanding how its structure interacts with biological targets and then designing modifications to improve these interactions.
The biological activity of sesquiterpene lactones, including this compound, is often linked to the presence of the α,β-unsaturated carbonyl group, which can act as a Michael acceptor and interact with nucleophilic sites in biological molecules, such as cysteine residues in proteins researchgate.netresearchgate.netresearchgate.net. Rational design of this compound analogues could focus on modifying this reactive center or other parts of the molecule to influence its reactivity, stability, or target specificity.
While specific examples of rationally designed this compound analogues for enhanced potency or selectivity are not detailed in the provided results, the general principles of rational design in medicinal chemistry are applicable. This includes modifying the core structure, adding or removing functional groups, or altering stereochemistry to optimize interactions with a biological target frontiersin.orgnih.gov. Studies on other natural product analogues, such as carbamate (B1207046) analogs of alkaloids showing enhanced potency, illustrate the potential of this approach researchgate.net.
Computational Chemistry and Molecular Modeling in this compound Drug Design
Computational chemistry and molecular modeling, including techniques like molecular docking and molecular dynamics simulations, play a significant role in modern drug design by providing insights into molecular interactions and predicting the behavior of compounds nih.govresearchgate.netnih.govnih.govemanresearch.orgcatapult.org.ukenamine.netucas.ac.cnscispace.cominventi.inmdpi.comwur.nl. These methods can be used to study the interaction of this compound and its potential analogues with biological targets at the molecular level.
Molecular docking can predict the binding orientation and affinity of a ligand (like this compound or its analogue) to a protein target nih.govnih.govemanresearch.orgenamine.netscispace.commdpi.com. This is particularly useful when the 3D structure of the target protein is known nih.govemanresearch.orgscispace.com. For example, molecular docking has been used to investigate the binding of various compounds, including terpenes like this compound, to proteins such as Internalin A of Listeria monocytogenes and glucoamylase enzyme of Rhizopus oryzae nih.govnih.gov. Docking studies can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the binding site nih.govinventi.inmdpi.com.
Molecular dynamics simulations can provide further insights into the stability of the ligand-target complex and the dynamic behavior of the molecules over time nih.govnih.govenamine.netmdpi.comwur.nl. This can complement docking results by accounting for the flexibility of both the ligand and the protein emanresearch.orgenamine.net.
Computational methods can also be used for virtual screening of large libraries of compounds to identify potential candidates with desired binding properties emanresearch.orgenamine.netmdpi.com. This can significantly reduce the number of compounds that need to be synthesized and tested experimentally.
While specific detailed computational studies focused solely on this compound's interaction with a defined target are not extensively described, the application of these techniques to terpenes and other natural products with antifungal or other activities, such as the docking studies with glucoamylase or Internalin A, demonstrates their relevance to this compound research nih.govnih.gov. Computational chemistry can guide the rational design process by predicting the potential impact of structural modifications on binding affinity and selectivity before synthesis is undertaken nih.govemanresearch.orgcatapult.org.uk.
Advanced Preclinical Research Models for Comprehensive Encelin Investigation
In Vitro Cell-Based Assays for Mechanistic Elucidation
In vitro cell-based assays are instrumental in dissecting the direct impact of a compound on cellular functions and gaining insights into its potential mechanisms of action. researchgate.netnih.gov These assays are conducted in controlled laboratory settings to examine various cellular responses, including viability, proliferation, apoptosis, cell cycle progression, and differentiation. cellsignal.comnih.govresearchgate.netmdpi.com
High-Throughput Screening Methodologies
High-throughput screening (HTS) methodologies facilitate the rapid evaluation of numerous compounds against specific biological targets or observable cellular changes. rsc.orgnagibio.chbiorxiv.org While HTS typically involves the automated application of compounds to cells in multi-well plates followed by response measurement, detailed information specifically on the application of Encelin within high-throughput screening frameworks is not extensively documented in the provided search results. nagibio.chbiorxiv.org The core principle of HTS relies on automation for handling compounds, managing cell cultures, and detecting biological signals, thereby enabling the efficient identification of compounds exhibiting desired activities. rsc.orgnagibio.ch
Cellular Viability and Proliferation Assays
Assessing cellular viability and proliferation is fundamental to determining a compound's influence on cell health and growth dynamics. cellsignal.comnih.gov Viability assays quantify the proportion of living cells, often by measuring metabolic activity or the integrity of the cell membrane, whereas proliferation assays measure the increase in the number of cells over a defined period. cellsignal.comnih.gov The MTT assay is a commonly employed technique for evaluating cell proliferation and viability through the measurement of metabolic activity. researchgate.netnih.govnih.gov Studies on other sesquiterpene lactones, the chemical class to which this compound belongs, have utilized MTT assays to assess their effects on cell proliferation. nih.govnih.gov For instance, Enceleamycin A, another compound, was tested for its cytotoxic effects on various cancer cell lines using the MTT assay. nih.gov
Apoptosis and Cell Cycle Analysis
Analyzing apoptosis (programmed cell death) and the cell cycle is critical for understanding how a compound influences cell fate and the process of cell division. mdpi.comnih.gov Techniques such as flow cytometry, often used with stains like Annexin V/propidium iodide (PI), are employed to identify and quantify apoptotic cells. mdpi.comnih.govresearchgate.net Cell cycle analysis, frequently performed using flow cytometry, determines the distribution of cells across different stages of the cell cycle (G0/G1, S, G2/M). researchgate.netmdpi.comnih.govresearchgate.net Research on related compounds like embelin (B1684587) and alantolactone (B1664491), also sesquiterpene lactones, has shown their capacity to induce apoptosis and cause cell cycle arrest at specific checkpoints, illustrating the types of analyses applicable to this compound studies. mdpi.comnih.govresearchgate.net For example, embelin was observed to induce apoptosis in a time- and dose-dependent manner and cause G0/G1 phase arrest in brain glioma cells. nih.gov
While specific detailed data regarding this compound's performance in these particular assays is not prominently featured in the provided search results, these methodologies represent standard approaches for investigating the in vitro mechanistic effects of chemical compounds.
Differentiation Assays
In Vivo Animal Models for Disease Pathophysiology (excluding efficacy directly translatable to human clinical outcomes)
In vivo animal models are employed to study the effects of compounds within the complexity of a living biological system, offering insights into disease mechanisms and how the compound interacts within an organism. nih.govnih.govnih.govnih.govmdpi.com These models are valuable for understanding aspects such as a compound's metabolism, distribution within the body, and its potential influence on various organs and physiological systems, without focusing on therapeutic efficacy directly translatable to human clinical outcomes. nih.govnih.govmdpi.com
Murine Models of Infectious Diseases
Murine (mouse) models are frequently used in the study of infectious diseases due to their genetic similarities to humans and comparable physiological processes relevant to many diseases. nih.govresearchgate.net These models allow for the investigation of the interactions between a host and a pathogen, as well as the influence of a compound on the progression of the disease at a mechanistic level. nih.govresearchgate.net Although the provided search results mention murine models used for various conditions, including infectious diseases and diabetes, specific studies detailing the use of this compound in murine models of infectious diseases for the investigation of pathophysiology (excluding direct efficacy outcomes) are not present. nih.govresearchgate.netnih.govmedsci.orgmdpi.com Given this compound's reported biocidal activity against fungal cells, murine models could potentially be relevant for studying its effects on fungal pathogenesis within a living system. colab.ws Nevertheless, detailed experimental designs or findings from such studies involving this compound in murine infectious disease models are not provided in the search results.
Xenograft Models for Cancer Research
Xenograft models are widely utilized preclinical tools in cancer research to evaluate the potential efficacy of novel therapeutic agents. These models involve transplanting human cancer cells or tumor tissue into immunocompromised animal hosts, typically mice, which lack a functional immune system that would otherwise reject the foreign tissue. This allows researchers to study tumor growth, progression, and response to treatment in a living system that mimics aspects of human cancer biology. Various types of xenograft models exist, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), the latter of which are considered to more closely reflect the heterogeneity and characteristics of individual patient tumors. Research utilizing xenograft models can provide insights into a compound's ability to inhibit tumor growth, induce apoptosis, affect angiogenesis, or reduce metastasis. For instance, studies on other compounds have demonstrated the utility of xenograft models in assessing tumor growth inhibition and associated molecular changes nih.govresearchgate.netnih.govresearchgate.net. Zebrafish xenografts are also gaining attention as complementary models due to their suitability for small compound screening and in vivo imaging of tumor cell behavior uzh.ch.
Models for Immunomodulatory Effects
Models for assessing immunomodulatory effects are crucial in preclinical research to understand how a compound interacts with and influences the immune system. These models can range from in vitro assays using isolated immune cells to complex in vivo models employing various animal species. The goal is to evaluate a compound's potential to stimulate or suppress immune responses, which is relevant for conditions ranging from infectious diseases and cancer to autoimmune disorders and allergies. Preclinical studies investigating immunomodulatory effects can assess parameters such as cytokine production, immune cell proliferation and differentiation, antibody production, and the activity of specific immune cell populations like T cells, B cells, and macrophages. For example, mouse models have been used to evaluate the immunomodulatory effects of interventions targeting specific interleukins in allergic rhinitis nih.gov. Research also highlights the importance of targeting innate immune mediators in the context of diseases like diabetes, which involve chronic inflammation nih.gov.
Future Research Trajectories and Broader Academic Implications of Encelin
Exploration of Novel Biological Activities and Therapeutic Indications
Future research could focus on systematically investigating Encelin (CID 72540) for novel biological activities beyond any currently known properties. This could involve in vitro and in vivo screening against a range of biological targets and disease models to identify potential therapeutic indications. The identification of this compound as a constituent of Gunnera manicata L. suggests a natural origin which might guide initial investigations into traditional uses or related biological effects of the source plant uj.ac.za. Detailed research findings in this area would involve identifying specific interactions with biological pathways or targets, and dose-response data in experimental models. However, specific detailed research findings on novel biological activities or therapeutic indications for this compound (CID 72540) were not extensively found in the provided search results.
Deeper Mechanistic Insights into this compound's Cellular and Molecular Targets
Understanding how this compound (CID 72540) interacts at the cellular and molecular levels is crucial for assessing its potential. Future studies could employ biochemical and cell biology techniques to identify specific protein or nucleic acid targets that this compound binds to or modulates. Investigating signal transduction pathways affected by this compound exposure could reveal its mechanism of action. The absence of detailed information on this compound's specific cellular and molecular targets in the search results indicates this as a significant area for future fundamental research. Detailed research findings in this area would include binding affinities, enzyme kinetics, and cellular pathway analysis.
Development of Advanced Analogues with Improved Pharmacological Profiles
Should this compound (CID 72540) demonstrate promising biological activity, the development of advanced analogues could be a subsequent research trajectory. This would involve synthetic chemistry to create modified versions of this compound with potentially improved potency, selectivity, stability, or pharmacokinetic properties. Structure-activity relationship (SAR) studies would be essential to understand how modifications to the this compound structure impact its biological effects. While the concept of developing analogues is common in drug discovery, no specific research on developing analogues of this compound (CID 72540) was found in the provided search results.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding
The application of omics technologies could provide a holistic view of this compound's effects on biological systems. Metabolomics could reveal changes in cellular metabolism upon this compound exposure, while proteomics could identify alterations in protein expression or modification. humanspecificresearch.orguninet.edunih.govresearchgate.netsapienzaeditorial.com These technologies can help in identifying biomarkers of this compound activity or potential off-target effects. Integrating data from multiple omics platforms could provide a comprehensive understanding of the molecular networks influenced by this compound. While omics technologies are widely used in biological research, specific studies applying them to this compound (CID 72540) were not identified in the search results, highlighting this as a potential avenue for future investigation.
Collaborative Research Opportunities and Interdisciplinary Approaches
Advancing the understanding of this compound (CID 72540) will likely benefit from collaborative and interdisciplinary research efforts. researchgate.netmdpi.comnih.goved.govarxiv.org Collaboration between chemists, biologists, pharmacologists, and potentially botanists (given its natural source) could accelerate discovery. Interdisciplinary approaches, combining expertise from different fields, are often crucial for tackling complex research questions related to natural products and their potential applications. researchgate.netmdpi.comnih.gov While the general value of collaborative research is recognized, specific ongoing or proposed collaborative opportunities focused on this compound (CID 72540) were not detailed in the provided search results.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
